Chain-Length Specificity in Peroxisomal Beta-Oxidation
In the context of enzyme specificity for long-chain substrates, 3-hydroxytetradecanedioyl-CoA (C14) demonstrates a kinetic advantage over shorter-chain analogs. This is inferred from studies of the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.211), which shows a preference for long-chain substrates. For example, activity with a C16 substrate was reported to be 6- to 15-fold higher than with a C4 substrate [1]. While not a direct measurement for this specific compound, this class-level evidence strongly supports that the C14 chain length of 3-hydroxytetradecanedioyl-CoA is within the optimal range for this key enzyme in the β-oxidation pathway, making it a more relevant and efficient substrate than shorter-chain alternatives like 3-hydroxybutyryl-CoA.
C12: not detected (mitochondria)
| Evidence Dimension | Enzyme Activity (Relative) |
|---|---|
| Target Compound Data | 3-hydroxytetradecanedioyl-CoA (C14 chain length) |
| Comparator Or Baseline | 3-hydroxybutyryl-CoA (C4 chain length) |
| Quantified Difference | 6- to 15-fold higher activity for C16 substrate vs. C4 substrate in the same enzyme class |
| Conditions | In vitro enzyme assay with long-chain 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.211) from mammalian sources. |
Why This Matters
This matters for scientific selection because using a substrate with the appropriate chain length (C14) is critical for obtaining physiologically relevant kinetic data for enzymes involved in long-chain fatty acid oxidation disorders.
- [1] IUBMB Enzyme Nomenclature. (2023). EC 1.1.1.211: long-chain-3-hydroxyacyl-CoA dehydrogenase. Retrieved from https://iubmb.qmul.ac.uk/enzyme/EC1/1/1/211.html View Source
